molecular formula C5H5N5OS B14618861 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one CAS No. 57071-62-2

6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one

Cat. No.: B14618861
CAS No.: 57071-62-2
M. Wt: 183.19 g/mol
InChI Key: CTVTZBOENQAULJ-UHFFFAOYSA-N
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Description

6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the purine ring system, followed by the introduction of amino and sulfanylidene groups. Common reagents used in these reactions include ammonia, thiourea, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The pathways involved may include inhibition of DNA or RNA synthesis, disruption of enzyme activity, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    6-Amino-1,3-dimethyluracil: Another purine derivative with similar structural features.

    8-Mercaptoadenine: Contains a sulfanylidene group similar to 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one.

    6-Thioguanine: A purine analog used in chemotherapy.

Uniqueness: this compound is unique due to its specific combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

57071-62-2

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

6-amino-8-sulfanylidene-7,9-dihydro-1H-purin-2-one

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(9-4(11)8-2)10-5(12)7-1/h(H5,6,7,8,9,10,11,12)

InChI Key

CTVTZBOENQAULJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N=C1NC(=S)N2)N

Origin of Product

United States

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